molecular formula C8H9Cl2N3O2 B1450338 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride CAS No. 1803585-64-9

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride

Cat. No.: B1450338
CAS No.: 1803585-64-9
M. Wt: 250.08 g/mol
InChI Key: NNJXXJZYCPBPJF-UHFFFAOYSA-N
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Description

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride is a useful research compound. Its molecular formula is C8H9Cl2N3O2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound has been found to interact with other biomolecules such as cyclin-dependent kinases (CDKs), further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines by targeting TRKs and CDKs . This inhibition leads to cell cycle arrest, particularly in the G2/M phase, and induces apoptosis. The compound also affects cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of TRKs and CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling cascades essential for cell proliferation and survival. Additionally, the compound may induce conformational changes in these enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoforms . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall efficacy in vivo.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake and accumulation in target cells, enhancing its therapeutic potential. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications, further modulating its effects on cellular processes.

Biological Activity

2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride (CAS No. 75525865) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of pyrazolo[4,3-b]pyridines, which are known for their diverse biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O2, with a molecular weight of 177.07 g/mol. Its structural representation includes a pyrazolo ring fused to a pyridine moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC8H7N3O2
Molecular Weight177.07 g/mol
SMILESC1=CC2=C(C=NN2CC(=O)O)N=C1
InChI KeyXIAVUSMXJDJZFK-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo derivatives. For instance, compounds similar to 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that related pyrazolo compounds exhibited micromolar antiproliferation effects on glioblastoma (A172), melanoma (A375), and pancreatic cancer (Panc0504) cell lines, indicating their potential as lead compounds for cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo compounds have been extensively researched. In particular, derivatives that share structural similarities with 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that certain pyrazolo derivatives effectively suppressed COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against target enzymes involved in inflammation and cancer progression .

Case Study 1: TBK1 Inhibition

A relevant study explored a series of pyrazolo derivatives as inhibitors of TANK-binding kinase 1 (TBK1), which plays a crucial role in immune response and cancer signaling pathways. One compound demonstrated an IC50 value of 0.2 nM against TBK1, showcasing the potential of pyrazolo derivatives in modulating immune responses and targeting cancer pathways .

Case Study 2: In Vitro Anti-inflammatory Evaluation

In another investigation, several substituted pyrazolo compounds were assessed for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), with effective doses calculated to be lower than those typically required for conventional treatments .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to the selective targeting of tumor cells, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazolo derivatives. The mechanism typically involves the modulation of inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The dihydrochloride form may enhance solubility and bioavailability, making it more effective in clinical settings .

Pesticide Development

The unique structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar pyrazolo structures have been explored for their ability to disrupt pest metabolic pathways or inhibit plant pathogens, thus contributing to sustainable agricultural practices .

Polymer Chemistry

In material science, pyrazolo compounds are being investigated for their role in developing new polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in creating materials for electronics and packaging industries .

Summary of Case Studies

Application AreaFindingsReference
Anticancer ActivityInhibition of CDK2 leading to reduced tumor growth in cell lines
Anti-inflammatory EffectsModulation of inflammatory pathways; potential use in arthritis treatment
Pesticide DevelopmentDisruption of pest metabolic pathways; promising candidates for sustainable agriculture
Polymer ChemistryEnhanced thermal stability and mechanical strength in polymer matrices

Properties

IUPAC Name

2-pyrazolo[4,3-b]pyridin-1-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.2ClH/c12-8(13)5-11-7-2-1-3-9-6(7)4-10-11;;/h1-4H,5H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXXJZYCPBPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2CC(=O)O)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-64-9
Record name 2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.